molecular formula C11H14BrNS B13333560 N-(2-Bromophenethyl)thietan-3-amine

N-(2-Bromophenethyl)thietan-3-amine

Cat. No.: B13333560
M. Wt: 272.21 g/mol
InChI Key: ZDBVJEKQXGVYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenethyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a bromophenethyl group attached to the nitrogen atom of the thietane ring. Thietanes are known for their unique structural properties and reactivity, making them valuable intermediates in organic synthesis and potential candidates for various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(2-Bromophenethyl)thietan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromophenethylamine with thietane-3-one in the presence of a suitable reducing agent. This reaction typically proceeds under mild conditions and yields the desired product with good efficiency . Another approach involves the nucleophilic substitution of 2-bromophenethyl halides with thietane-3-amine in the presence of a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Mechanism of Action

The mechanism of action of N-(2-Bromophenethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and reactivity . Its bromophenethyl group allows it to engage in electrophilic aromatic substitution reactions, while the thietane ring can undergo ring-opening and ring-expansion reactions . These interactions enable the compound to exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

N-(2-Bromophenethyl)thietan-3-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H14BrNS

Molecular Weight

272.21 g/mol

IUPAC Name

N-[2-(2-bromophenyl)ethyl]thietan-3-amine

InChI

InChI=1S/C11H14BrNS/c12-11-4-2-1-3-9(11)5-6-13-10-7-14-8-10/h1-4,10,13H,5-8H2

InChI Key

ZDBVJEKQXGVYKC-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCC2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.